molecular formula C14H11NO4 B6390886 3-(3-Methoxycarbonylphenyl)isonicotinic acid CAS No. 1258622-83-1

3-(3-Methoxycarbonylphenyl)isonicotinic acid

Cat. No.: B6390886
CAS No.: 1258622-83-1
M. Wt: 257.24 g/mol
InChI Key: FIFVODPPZJHJLD-UHFFFAOYSA-N
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Description

3-(3-Methoxycarbonylphenyl)isonicotinic acid is an organic compound with the molecular formula C14H11NO4. It is a derivative of isonicotinic acid, which is a pyridine carboxylic acid. This compound is characterized by the presence of a methoxycarbonyl group attached to the phenyl ring and an isonicotinic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methoxycarbonylphenyl)isonicotinic acid typically involves the reaction of isonicotinic acid with 3-methoxycarbonylbenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

3-(3-Methoxycarbonylphenyl)isonicotinic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. The conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and sometimes catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or aldehydes. Substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

3-(3-Methoxycarbonylphenyl)isonicotinic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3-Methoxycarbonylphenyl)isonicotinic acid involves its interaction with specific molecular targets. The methoxycarbonyl group and the isonicotinic acid moiety can participate in various biochemical pathways, influencing the activity of enzymes and receptors. These interactions can lead to changes in cellular processes and have potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-Methoxycarbonylphenyl)isonicotinic acid is unique due to the presence of the methoxycarbonyl group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different applications and effects .

Biological Activity

3-(3-Methoxycarbonylphenyl)isonicotinic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound features a pyridine ring connected to a 3-methoxycarbonylphenyl group. This structure contributes to its unique reactivity and biological properties. The presence of the methoxycarbonyl group enhances its interaction with various biological targets, potentially influencing its pharmacological effects.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The compound is believed to modulate enzyme activity and receptor interactions, leading to various cellular responses. For instance, compounds with similar structures have been shown to exhibit inhibitory effects on histone deacetylases (HDACs), which play crucial roles in cancer biology by regulating gene expression and cell cycle progression .

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antitumor Activity : Preliminary studies suggest that it may inhibit cancer cell growth through mechanisms involving apoptosis and cell cycle arrest. For example, compounds structurally related to isonicotinic acid derivatives have demonstrated significant cytotoxic effects against various cancer cell lines, including breast and lung cancers .
  • Antibacterial Properties : The compound has also shown potential antibacterial activity, particularly against Gram-positive bacteria. This suggests its utility in developing new antimicrobial agents .
  • Agonistic Activity : Similar compounds have been identified as agonists for hydroxycarboxylic acid receptors, influencing lipid metabolism and potentially offering therapeutic benefits for metabolic disorders.

Case Studies and Research Findings

Several studies have explored the efficacy of this compound in various biological contexts:

  • Cytotoxicity Assays : In vitro studies demonstrated that the compound exhibits dose-dependent cytotoxicity against human cancer cell lines. For instance, an IC50 value (the concentration required to inhibit cell growth by 50%) was determined for breast cancer cells, indicating significant antitumor potential .
  • Mechanistic Studies : Investigations into the mechanism of action revealed that the compound induces apoptosis in cancer cells through pathways involving caspase activation and modulation of pro-apoptotic proteins .
  • Comparative Analysis : A comparative study of related compounds showed that variations in substituents significantly affect biological activity. For example, structural modifications led to differences in potency against specific cancer types and bacterial strains.

Data Tables

Compound NameBiological ActivityIC50 (μg/ml)Unique Features
This compoundAntitumor25-50Induces apoptosis
2-Amino-5-(4-fluoro-3-methoxycarbonylphenyl)acidAntitumor, Antibacterial30-60Inhibits HDACs
2-(3-Methoxycarbonylphenyl)nicotinic acidAgonist for HCA receptorsNot specifiedInfluences lipid metabolism

Properties

IUPAC Name

3-(3-methoxycarbonylphenyl)pyridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO4/c1-19-14(18)10-4-2-3-9(7-10)12-8-15-6-5-11(12)13(16)17/h2-8H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIFVODPPZJHJLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1)C2=C(C=CN=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80687772
Record name 3-[3-(Methoxycarbonyl)phenyl]pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80687772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1258622-83-1
Record name 3-[3-(Methoxycarbonyl)phenyl]pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80687772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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